molecular formula C10H12BrIN2O B13843329 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide

5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide

Cat. No.: B13843329
M. Wt: 383.02 g/mol
InChI Key: IQCTYYYBZXINMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H12BrIN2O It is a halogenated pyridine derivative, which means it contains both bromine and iodine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide typically involves the halogenation of a pyridine derivative. One common method is the reaction of 5-bromo-2-chloropyridine with hydroiodic acid to introduce the iodine atom . The resulting intermediate can then be reacted with 2,2-dimethylpropanamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cross-Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide is unique due to its specific combination of bromine and iodine atoms attached to the pyridine ring, along with the 2,2-dimethylpropanamide group

Properties

Molecular Formula

C10H12BrIN2O

Molecular Weight

383.02 g/mol

IUPAC Name

N-(5-bromo-3-iodopyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H12BrIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

IQCTYYYBZXINMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)Br)I

Origin of Product

United States

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